1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14(2)19(27)25-10-8-24(9-11-25)17-16-18(21-13-20-17)26(23-22-16)12-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRNQSGRQJRMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against several cancer cell lines.
Mode of Action
It is known that similar compounds can induce apoptosis of cancer cells. This is often achieved through interactions with the mitochondrial pathway, leading to a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1.
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound likely affects pathways related to apoptosis and cell proliferation.
Result of Action
The compound has demonstrated moderate to good antiproliferative activity against several cancer cell lines. In particular, similar compounds have shown potent antiproliferative activity and good selectivity between cancer and normal cells. They can also inhibit the colony formation of certain cancer cells.
Biochemical Analysis
Biochemical Properties
Related triazolopyrimidines have been used as reactants in the synthesis, biochemical, and molecular modeling studies of various compounds.
Cellular Effects
Compounds with similar structures have shown significant antitumor activities against various human cancer cell lines.
Molecular Mechanism
Related compounds have shown inhibitory activity against CDK2/cyclin A2.
Biological Activity
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a triazolopyrimidine moiety known for its diverse biological effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.36 g/mol. The structure features a piperazine ring connected to a triazolopyrimidine derivative, which is critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
Anticancer Activity
Studies have demonstrated that derivatives of triazolopyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves targeting specific kinases or pathways crucial for cancer cell survival.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 8.47 ± 0.18 | Inhibition of cell proliferation |
| Compound B | H460 (lung cancer) | 12.34 ± 0.25 | Targeting FGFR1 |
| Compound C | HCT116 (colon cancer) | 10.50 ± 0.30 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazolopyrimidine derivatives are known to exhibit activity against a range of bacterial strains. The presence of the benzyl group enhances lipophilicity, potentially improving membrane penetration and efficacy.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various analogs of this compound:
- Synthesis and Evaluation : A study synthesized several analogs and assessed their biological activities through in vitro assays. The compounds were subjected to MTT assays to determine their cytotoxic effects on cancer cells.
- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications on the piperazine ring and triazolopyrimidine scaffold significantly influenced the biological activity. For example, substituents at specific positions on the triazole ring enhanced anticancer potency.
- Docking Studies : Molecular docking studies suggested that these compounds bind effectively to target proteins such as FGFR1, which is implicated in various cancers. The binding affinity was calculated using computational methods, showing promising results for further development.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
- CAS Number : 920207-47-2
- Molecular Formula : C₂₂H₂₅N₇O
- Molecular Weight : 399.45 g/mol
Synthesis :
The compound is synthesized via acylation of 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride with acetyl chloride under basic conditions (triethylamine in dichloromethane). The reaction proceeds at room temperature with a 30-minute stirring period, yielding the target compound after extraction and purification .
Structural Features :
- Core: 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (a fused bicyclic heteroaromatic system).
- Substituents: A piperazine ring at position 7 and a 2-methylpropan-1-one group at the piperazine nitrogen.
Comparison with Similar Compounds
The triazolo[4,5-d]pyrimidine scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors. Below is a detailed comparison of structurally related analogs:
Structural and Physicochemical Properties
Key Differences and Implications
VAS2870’s benzoxazol-2-yl sulfide moiety may enhance lipophilicity, favoring membrane permeability .
Synthetic Complexity :
- RG7774 and vicasinabin require multi-step syntheses (8 steps for RG7774) involving azide cyclization and chiral resolution, whereas the target compound is synthesized in fewer steps via straightforward acylation .
Biological Activity: 9b and related derivatives in exhibit inhibitory activity against undefined targets, with melting points correlating to crystalline stability .
Piperazine Modifications: The target compound’s piperazine-1-yl group is functionalized with a branched ketone, while G866-1069 substitutes it with a 4-tert-butylphenyl methanone, increasing steric bulk and possibly altering target binding .
Q & A
Basic: What are the established synthetic routes for this compound, and what intermediates are critical for structural validation?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized triazolo-pyrimidine cores. Key steps include:
Core formation : Cyclization of aminopyrimidine derivatives with benzyl azides under copper-catalyzed conditions to form the triazolo-pyrimidine moiety.
Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring.
Ketone introduction : Acylation of the piperazine nitrogen using 2-methylpropanoyl chloride.
Critical intermediates include the triazolo-pyrimidine precursor and the piperazine-acylated derivative. Structural validation at each stage requires ¹H/¹³C NMR (e.g., verifying benzyl proton shifts at δ 5.2–5.5 ppm) and HRMS (to confirm molecular ion peaks) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies benzyl protons (δ 4.8–5.5 ppm), piperazine methylene (δ 3.2–3.8 ppm), and propanone methyl groups (δ 1.2–1.5 ppm).
- ¹³C NMR : Confirms carbonyl carbons (δ 170–175 ppm) and triazolo-pyrimidine aromatic carbons (δ 140–160 ppm).
- Mass Spectrometry (HRMS) : Ensures exact mass matches theoretical values (e.g., [M+H]⁺ ≈ 369.4 for C₁₈H₂₀FN₇O analogs).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
The triazolo-pyrimidine-piperazine scaffold is associated with kinase inhibition (e.g., PI3K, mTOR) and epigenetic targets (e.g., histone deacetylases). Initial screening should prioritize:
- In vitro kinase assays (e.g., ATP-competitive binding using fluorescence polarization).
- Cellular viability assays (e.g., IC₅₀ determination in cancer cell lines).
Analog studies show substituent-dependent activity; the benzyl group may enhance lipophilicity and target engagement .
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and scalability?
Answer:
- Key variables : Reaction temperature (60–100°C), catalyst loading (CuI: 5–15 mol%), and solvent polarity (DMF vs. THF).
- Statistical modeling : Use a Box-Behnken design to analyze interactions between variables. For example, higher temperatures may reduce reaction time but increase side-product formation.
- Flow chemistry : Continuous-flow systems improve reproducibility and scalability, as demonstrated in triazolo-pyrimidine syntheses .
Advanced: What computational and experimental methods elucidate the binding mechanism of this compound?
Answer:
- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina). Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Glu882 in mTOR).
- X-ray crystallography : Co-crystallize with target proteins to resolve binding poses (requires high-purity compound and protein stability optimization).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) in real-time .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Structural variations : Compare substituent effects (e.g., benzyl vs. 4-fluorophenyl in analogs ).
- Assay conditions : Differences in ATP concentrations (1–10 mM) or cell line genetic backgrounds.
- Resolution : Replicate studies under standardized protocols and use orthogonal assays (e.g., thermal shift assays + cellular IC₅₀) .
Structural Analogs and Structure-Activity Relationships (SAR)
Answer:
Key modifications and their impacts:
Stability and Storage: How should researchers handle hygroscopicity and degradation?
Answer:
- Storage : -20°C under argon in amber vials to prevent photooxidation of the triazolo ring.
- Degradation analysis : Monitor via HPLC-MS for hydrolysis products (e.g., propanone cleavage).
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures .
Analytical Method Development: What parameters ensure robust quantification in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile.
- LLOQ : 1 ng/mL in plasma (validate with spike/recovery tests).
- Internal standard : Deuterated analog (e.g., d₅-benzyl group).
- Method validation : Assess precision (<15% RSD), accuracy (85–115%), and matrix effects .
Translational Challenges: Why might in vitro activity fail to translate to in vivo efficacy?
Answer:
Potential factors:
- Pharmacokinetics : Poor oral bioavailability due to high logP (>4). Mitigate via prodrug strategies (e.g., phosphate esters).
- Metabolic instability : CYP3A4-mediated oxidation of the piperazine ring. Use liver microsome assays to identify metabolites.
- Tissue penetration : Evaluate blood-brain barrier permeability via PAMPA assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
